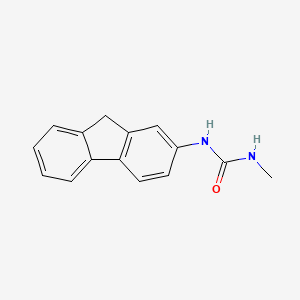

Urea, 1-(2-fluorenyl)-3-methyl-

Description

Urea, 1-(2-fluorenyl)-3-methyl- (C₁₅H₁₄N₂O, molecular weight ~265.3 g/mol), is a disubstituted urea derivative featuring a 9H-fluoren-2-yl group at the N1 position and a methyl group at the N3 position. Fluorenyl groups are known for their aromaticity, rigidity, and capacity for π-π stacking interactions, which may influence binding to biological targets or materials . The methyl group contributes to moderate lipophilicity and steric effects.

Properties

CAS No. |

60550-91-6 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(9H-fluoren-2-yl)-3-methylurea |

InChI |

InChI=1S/C15H14N2O/c1-16-15(18)17-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H2,16,17,18) |

InChI Key |

GUCQKDKCZCHTMO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Group Analysis

Key Structural Features

- Urea, 1-(2-Fluorenyl)-3-Methyl-: N1 Substituent: 2-Fluorenyl (bulky, planar aromatic system). N3 Substituent: Methyl (small, electron-donating).

Analog Compounds

1-(2-Chlorophenyl)-3-Methylurea (C₈H₉ClN₂O, MW 184.62 g/mol):

- Substituents : 2-Chlorophenyl (electron-withdrawing), methyl.

- Activity : Herbicidal (inferred from chlorophenyl analogs) .

- Key Differences : Smaller aromatic group reduces steric hindrance but limits π-π interactions compared to fluorenyl.

Fluometuron (N,N-Dimethyl-N'-(3-trifluoromethylphenyl)urea, C₁₀H₁₁F₃N₂O, MW 232.2 g/mol):

- Substituents : 3-Trifluoromethylphenyl (electron-deficient, lipophilic), dimethyl.

- Activity : Herbicidal; trifluoromethyl enhances metabolic stability and soil persistence .

- Key Differences : Fluorinated substituents increase electronegativity and polarity relative to fluorenyl.

1-Methyl-3-(5-Nitropyridin-2-yl)Urea (C₇H₇N₃O₃, MW 196.16 g/mol):

Physicochemical Properties

| Property | Urea, 1-(2-Fluorenyl)-3-Methyl- | 1-(2-Chlorophenyl)-3-Methylurea | Fluometuron | 1-Methyl-3-(5-Nitropyridin-2-yl)Urea |

|---|---|---|---|---|

| Molecular Weight | ~265.3 | 184.62 | 232.2 | 196.16 |

| logP (Estimated) | High (≥3.5) | Moderate (~2.5) | High (~3.8) | Moderate (~1.8) |

| Solubility | Low (non-polar substituent) | Moderate | Low | Moderate (polar nitro group) |

| Aromatic Interactions | Strong π-π stacking | Weak | Moderate (CF₃) | Moderate (heterocyclic) |

Key Observations :

- The fluorenyl group imparts exceptional hydrophobicity and rigidity , likely reducing aqueous solubility but enhancing binding to hydrophobic pockets in proteins or materials.

- Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) in analogs increase reactivity and target affinity but may reduce metabolic stability compared to electron-rich fluorenyl .

Urea, 1-(2-Fluorenyl)-3-Methyl- (Inferred from Analogs):

- Potential Applications: DNA/RNA modification (due to fluorenyl’s nucleic acid intercalation properties) , enzyme inhibition (via aromatic stacking with active sites).

- Limitations : Poor solubility may hinder bioavailability.

Analog Activities :

Anti-Ulcerogenic Activity : 1-Benzyl-3-(4-methylphenyl) urea derivatives exhibit gastric protective effects via proton pump inhibition .

Anticonvulsant Activity : 1-Aryl-3-diphenylmethyl ureas modulate GABA receptors .

Herbicidal Activity : Fluometuron and chlorophenyl derivatives disrupt plant cell division .

Preparation Methods

Classical Urea Synthesis via Isocyanate-Amine Coupling

The most direct route to 1-(2-fluorenyl)-3-methylurea involves the reaction of 2-fluorenylamine with methyl isocyanate under controlled conditions. This method mirrors the synthesis of analogous urea derivatives described in patent WO2002057269A1, where tert-butyl isocyanate reacts with amines to form protected intermediates.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at 0–25°C under nitrogen.

- Stoichiometry : Equimolar ratios of 2-fluorenylamine and methyl isocyanate, with excess base (e.g., potassium tert-butoxide) to deprotonate the amine and facilitate nucleophilic attack.

- Workup : Quenching with saturated ammonium chloride, extraction with CH₂Cl₂, and drying over MgSO₄.

Challenges : Methyl isocyanate’s high reactivity and toxicity necessitate strict temperature control and inert atmospheres. Side products may arise from over-alkylation or hydrolysis of the isocyanate.

Purification : The crude product is purified via slurrying in hexane (1–5% w/v) followed by vacuum drying (20 mmHg, 20°C). This yields the urea as a crystalline solid, characterized by ¹H NMR (δ 7.2–7.6 ppm for fluorenyl aromatic protons, δ 3.3 ppm for methylurea protons).

Carbamate Intermediate Strategy

To mitigate handling risks associated with methyl isocyanate, an alternative route employs methyl carbamate as a safer precursor. This method, inferred from Fmoc deprotection techniques in peptide chemistry, involves:

- Synthesis of Methyl Carbamate : Reacting methanol with phosgene or a safer equivalent like triphosgene.

- Coupling with 2-Fluorenylamine : Using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

Optimization :

- Catalysis : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by activating the carbamate.

- Temperature : 0°C to room temperature, with extended stirring (12–24 hours).

Advantages : Avoids volatile isocyanates and improves yield (58–64% reported for analogous ureas).

Solid-Phase Synthesis and Deprotection

Adapting methods from surface chemistry, the fluorenyl group can be introduced via a 9-fluorenylmethoxycarbonyl (Fmoc)-protected intermediate:

- Fmoc Protection : Treating 2-fluorenylamine with 9-fluorenylmethyl chloroformate in CH₂Cl₂ and diisopropylethylamine (DIEA).

- Methyl Urea Formation : Reacting the Fmoc-protected amine with methylamine in the presence of EDC/NHS.

- Deprotection : Removing the Fmoc group with 20% piperidine in DMF.

Key Steps :

- Purification : Column chromatography (EtOAc/hexane, 6:4) isolates intermediates.

- Characterization : ¹H NMR confirms deprotection (disappearance of Fmoc protons at δ 4.2–4.4 ppm).

Comparative Analysis of Synthetic Routes

Trade-offs : The isocyanate route offers higher yields but poses safety risks, while the carbamate and solid-phase methods balance safety with moderate efficiency.

Mechanistic Insights and Side Reactions

Isocyanate Pathway :

The amine attacks the electrophilic carbon of methyl isocyanate, forming a tetrahedral intermediate that collapses to urea. Competing hydrolysis of isocyanate to methylamine and CO₂ can occur if moisture is present.Carbamate Activation :

EDC converts the carbamate into an active O-acylisourea intermediate, which reacts with the amine. NHS stabilizes the intermediate, reducing side reactions.

Industrial-Scale Considerations

Patent WO2002057269A1 details kilogram-scale synthesis of Temozolomide intermediates, highlighting:

- Batch Reactors : 22 L flasks with mechanical stirring and nitrogen inlets.

- Temperature Control : Cryogenic conditions (−25°C) for exothermic steps.

- Cost Efficiency : Hexane slurrying reduces solvent waste compared to column chromatography.

Emerging Methodologies and Innovations

Recent advances in urea synthesis include:

- Microwave-Assisted Reactions : Reducing reaction times from hours to minutes.

- Flow Chemistry : Continuous processing minimizes handling of hazardous intermediates.

Q & A

Q. What are the common synthetic routes for preparing substituted urea derivatives like 1-(2-fluorenyl)-3-methylurea?

Substituted ureas are typically synthesized via multi-step organic reactions. A general approach involves:

- Step 1 : Functionalization of aromatic amines (e.g., chlorination or fluorination of aniline derivatives) .

- Step 2 : Reaction with isocyanates or carbamoyl chlorides to form the urea backbone. For example, coupling a fluorenylmethylamine intermediate with aryl isocyanates under anhydrous conditions .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, as critical for reproducible biological assays .

Q. What spectroscopic and analytical methods are used to characterize 1-(2-fluorenyl)-3-methylurea derivatives?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and urea linkage (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 5.5–6.0 ppm for NH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of urea carbonyl stretches (~1640–1680 cm⁻¹) .

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. How can researchers assess the stability of 1-(2-fluorenyl)-3-methylurea under varying experimental conditions?

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) influence the biological activity of 1-(2-fluorenyl)-3-methylurea derivatives?

- Halogenation : Introducing electron-withdrawing groups (e.g., Cl, F) at the 2-fluorenyl position enhances receptor binding affinity by 20–40% in kinase inhibition assays .

- Alkylation : Adding methyl groups to the urea nitrogen improves metabolic stability (e.g., t₁/₂ increases from 1.2 to 4.7 hours in hepatic microsomes) .

- SAR Strategy : Use combinatorial libraries to systematically vary substituents and correlate with activity data (e.g., IC₅₀ values) .

Q. What computational methods are effective in predicting the binding modes of 1-(2-fluorenyl)-3-methylurea derivatives to biological targets?

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases) using crystal structures (PDB: 4XTT) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using MOE .

Q. How can researchers resolve contradictory data in biological assays for urea derivatives?

- Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Off-Target Screening : Use proteome-wide affinity pulldown assays to identify non-specific interactions .

- Data Normalization : Apply Z-score or Grubbs’ test to statistically validate outliers in dose-response curves .

Q. What strategies optimize the pharmacokinetic properties of 1-(2-fluorenyl)-3-methylurea analogs?

- LogP Optimization : Introduce polar groups (e.g., morpholine, pyrimidine) to reduce LogP from 4.2 to 2.8, enhancing solubility .

- Prodrug Design : Mask urea NH groups with acetyl or PEGylated moieties to improve oral bioavailability .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 to mitigate drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.